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Abstract

BMS-794833 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, with
primary activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
[1][2] This dual inhibitory action allows it to concurrently target tumor growth, proliferation, and
angiogenesis. This document provides a detailed overview of the chemical structure,
physicochemical properties, mechanism of action, biological activity, and relevant experimental
protocols for BMS-794833, intended to serve as a comprehensive resource for researchers in
oncology and drug discovery.

Chemical Structure and Properties

BMS-794833 is a complex heterocyclic molecule. Its structure is formally named N-[4-(2-
amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-
carboxamide.[1]

Chemical Structure:

l».BMS-794833 Chemical Structure

Image Credit: MedChemExpress

Physicochemical Properties
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Property Value Source
Molecular Formula C23H15CIF2N403 [3]
Molecular Weight 468.84 g/mol [3]

N-[4-[(2-amino-3-chloro-4-
pyridinyl)oxy]-3-

IUPAC Name fluorophenyl]-5-(4- [2]
fluorophenyl)-1,4-dihydro-4-

0xo-3-pyridinecarboxamide

CAS Number 1174046-72-0 [3]

CIC1=C(0C2=CC=C(NC(C3=
SMILES CNC=C(C4=CC=C(F)C=C4)C  [3]
3=0)=0)C=C2F)C=CN=C1N

PDYXPCKITKHFOZ-
InChl Key
UHFFFAOYSA-N
Appearance White to off-white solid [3]
. DMSO: = 100 mg/mL (213.29
Solubility [3]
mM)
DMF: 17 mg/mL [4]

Mechanism of Action and Signhaling Pathways

BMS-794833 functions as a dual inhibitor of c-Met and VEGFR2, two key receptor tyrosine
kinases involved in oncogenesis and angiogenesis. By binding to the ATP-binding pocket of
these kinases, it prevents their phosphorylation and subsequent activation of downstream
signaling cascades.

The inhibition of the c-Met (Hepatocyte Growth Factor Receptor) pathway disrupts signaling
that leads to cell proliferation, migration, and invasion. The concurrent inhibition of VEGFR2
blocks the signaling initiated by Vascular Endothelial Growth Factor (VEGF), a critical driver of
angiogenesis, the formation of new blood vessels that supply tumors with nutrients and
oxygen.
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Recent studies have also indicated that BMS-794833 can affect the VEGFR/Ras/CDK2
pathway, suggesting a role in overcoming resistance to other tyrosine kinase inhibitors like
anlotinib in osteosarcoma.[5]

Signaling Pathway Inhibition Diagram

BMS-794833 Mechanism of Action
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Caption: Inhibition of c-Met and VEGFR2 by BMS-794833 blocks key oncogenic signaling
pathways.

Biological Activity

BMS-794833 demonstrates potent inhibitory activity against a panel of kinases, with
particularly low IC50 values for c-Met and VEGFR2.
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In Vitro Kinase Inhibitory Activity

Target Kinase IC50 (nM) Source
c-Met 1.7 [1]131[4]
VEGFR2 15 [11[31[4]
Ron <3 [1]14]
Axl <3 [1]14]
FIt3 <3 [1]14]

Cell-Based Activity

In cellular assays, BMS-794833 effectively inhibits the proliferation of tumor cell lines that are
dependent on c-Met signaling. For instance, in the GTL-16 gastric carcinoma cell line, which is
characterized by c-Met receptor activation, BMS-794833 exhibits an IC50 of 39 nM.[3]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of BMS-
794833 against a target kinase.

Experimental Workflow for Kinase Inhibition Assay

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.selleckchem.com/products/BMS-794833.html
https://www.medchemexpress.com/BMS-794833.html
https://www.caymanchem.com/product/26180/bms-794833
https://www.selleckchem.com/products/BMS-794833.html
https://www.medchemexpress.com/BMS-794833.html
https://www.caymanchem.com/product/26180/bms-794833
https://www.selleckchem.com/products/BMS-794833.html
https://www.caymanchem.com/product/26180/bms-794833
https://www.selleckchem.com/products/BMS-794833.html
https://www.caymanchem.com/product/26180/bms-794833
https://www.selleckchem.com/products/BMS-794833.html
https://www.caymanchem.com/product/26180/bms-794833
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.medchemexpress.com/BMS-794833.html
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for In Vitro Kinase Inhibition Assay

Prepare Kinase Reaction Mixture
(Buffer, Substrate, Kinase)

l

Add BMS-794833 at various concentrations

:

Initiate reaction with ATP mixture
(Unlabeled ATP + [y-32P]ATP)

l

Incubate at 30°C

l

Stop reaction (e.g., with TCA)

,

Transfer to filter paper/membrane

l

Wash to remove unincorporated ATP

:

Quantify incorporated radioactivity
(Scintillation counting)

l

Calculate % inhibition and IC50

Click to download full resolution via product page
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Caption: A generalized workflow for determining the IC50 of BMS-794833 against a target
kinase.

Methodology:
o Preparation of Reagents:

o Kinase Buffer: A typical buffer may contain 20 mM Tris-HCI (pH 7.4), 1 mM MnCI2, and 1
mM DTT.

o Substrate: A suitable substrate for the specific kinase is used (e.g., poly(Glu, Tyr) 4:1 for
many tyrosine kinases).

o ATP Solution: A stock solution of ATP is prepared, and for the reaction, it is mixed with a
radioactive ATP analog (e.g., [y-33P]ATP or [y-32P]ATP).[1]

o BMS-794833: A stock solution is prepared in DMSO and serially diluted to the desired
concentrations.

o Kinase Reaction:

[¢]

The kinase, substrate, and buffer are combined in a reaction vessel.

[e]

Varying concentrations of BMS-794833 (or DMSO for control) are added to the reaction
mixture.

[e]

The reaction is initiated by the addition of the ATP solution.

o

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific
duration (e.g., 60 minutes).[1]

e Termination and Detection:

o The reaction is stopped, often by the addition of an acid such as trichloroacetic acid
(TCA), which precipitates the substrate and any phosphorylated product.[1]

o The precipitate is collected on a filter membrane.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.selleckchem.com/products/BMS-794833.html
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.benchchem.com/product/b606251?utm_src=pdf-body
https://www.selleckchem.com/products/BMS-794833.html
https://www.selleckchem.com/products/BMS-794833.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The membrane is washed to remove any unincorporated radiolabeled ATP.

o The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

e Data Analysis:

o The percentage of inhibition for each concentration of BMS-794833 is calculated relative
to the control (DMSO).

o The IC50 value is determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol describes a common method to assess the effect of BMS-794833 on the
proliferation of cancer cell lines.

Experimental Workflow for Cell Proliferation Assay
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Workflow for Cell Proliferation (MTS) Assay

Seed cells in a 96-well plate

'

Incubate for 24 hours to allow attachment

'

Treat cells with various concentrations of BMS-794833

'

Incubate for a defined period (e.g., 72 hours)

'

Add MTS reagent to each well

'

Incubate for 1-4 hours

'

Measure absorbance at 490 nm

'

Calculate cell viability and 1IC50

Click to download full resolution via product page

Caption: A standard workflow for evaluating the anti-proliferative effects of BMS-794833.
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Methodology:

e Cell Culture:
o The chosen cancer cell line (e.g., GTL-16) is cultured in appropriate media and conditions.
o Cells are harvested and seeded into a 96-well microtiter plate at a predetermined density.
o The plate is incubated for 24 hours to allow the cells to adhere.[3]

e Compound Treatment:

o A stock solution of BMS-794833 in DMSO is diluted in culture medium to achieve the
desired final concentrations.

o The culture medium in the wells is replaced with the medium containing the various
concentrations of BMS-794833. A control group with DMSO-containing medium is also
included.

o The plate is incubated for a specified period, typically 72 hours.[3]
e MTS Assay:

o Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-
carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to
each well.

o The plate is incubated for 1-4 hours, during which viable cells with active metabolism will
convert the MTS tetrazolium salt into a colored formazan product.

o The absorbance of the formazan solution is measured using a microplate reader at a
wavelength of approximately 490 nm.

o Data Analysis:

o The absorbance values are corrected by subtracting the background absorbance from
wells containing only medium and the MTS reagent.
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o The percentage of cell viability is calculated for each concentration of BMS-794833
relative to the control (DMSO-treated) cells.

o The IC50 value is determined by plotting the percentage of cell viability against the
logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

BMS-794833 is a potent dual inhibitor of c-Met and VEGFR2 with significant anti-proliferative
and anti-angiogenic potential. Its well-defined chemical structure and properties, combined with
its demonstrated biological activity, make it a valuable tool for cancer research and a candidate
for further therapeutic development. The experimental protocols provided herein offer a
foundation for researchers to investigate its efficacy and mechanism of action in various
preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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